3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the isoxazole ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as systemic triazolinthione fungicides, interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51, which catalyzes demethylation at c14 of lanosterol or 24-methylene dihydrolanosterol . This leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological pathways . For instance, they have been reported to exhibit antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
Ketamine, for instance, is rapidly and extensively absorbed from the gastrointestinal tract, with the highest concentrations of radioactivity found in the gastrointestinal tract and liver . Excretion is initially extensive and relatively rapid, mainly via the feces .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another approach involves the use of bis(trichloromethyl) carbonate as a reagent to react with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride: Used as an intermediate in the synthesis of other compounds.
3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: Studied for their anticonvulsant and antinociceptive activities.
Uniqueness
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenyl group attached to the isoxazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUZPYDZRKDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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